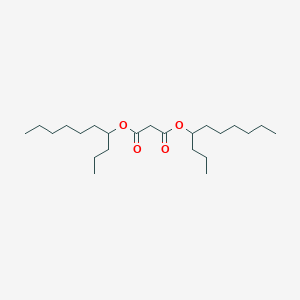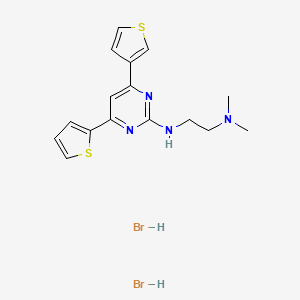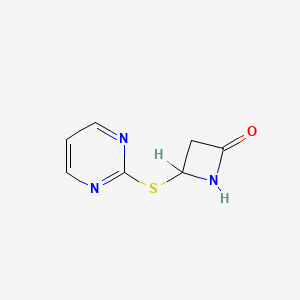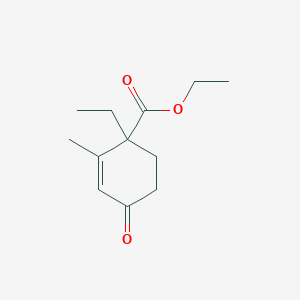![molecular formula C22H26N2O B14299523 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 112952-57-5](/img/structure/B14299523.png)
1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to a piperazine ring substituted with a prop-2-yn-1-yl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:
Formation of the Diphenylmethoxyethyl Intermediate: This step involves the reaction of diphenylmethanol with an appropriate alkylating agent to form the diphenylmethoxyethyl intermediate.
Piperazine Ring Formation: The diphenylmethoxyethyl intermediate is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperazine derivative with a prop-2-yn-1-yl halide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Diphenylmethoxy)ethyl]-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
- 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Uniqueness
1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
| 112952-57-5 | |
Molekularformel |
C22H26N2O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-(2-benzhydryloxyethyl)-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C22H26N2O/c1-2-13-23-14-16-24(17-15-23)18-19-25-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h1,3-12,22H,13-19H2 |
InChI-Schlüssel |
SZSBHTZKZSGFNI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










